

"biological activity of 1-(2- Phthalimidobutyryl)chloride derivatives"

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Compound of Interest

Compound Name: **1-(2-Phthalimidobutyryl)chloride**

Cat. No.: **B170189**

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An In-depth Technical Guide on the Biological Activity of Phthalimide Derivatives

Introduction

While specific research on the biological activity of **1-(2-phthalimidobutyryl)chloride** derivatives is not extensively available in public literature, the broader class of phthalimide derivatives has been the subject of significant scientific investigation. These compounds have demonstrated a wide array of pharmacological activities, making them a scaffold of great interest in drug discovery and development. Phthalimides are characterized by a bicyclic structure an isoindoline-1,3-dione. This core structure's hydrophobic nature is thought to contribute to its ability to cross biological membranes.[\[1\]](#)[\[2\]](#)

This technical guide provides a comprehensive overview of the multifaceted biological activities of various phthalimide derivatives, with a focus on their anti-inflammatory, antiproliferative, and antimicrobial properties. It includes a summary of quantitative data, detailed experimental protocols from cited research, and visualizations of relevant biological pathways and experimental workflows to aid researchers, scientists, and drug development professionals.

Quantitative Biological Activity Data

The biological activities of phthalimide derivatives have been quantified in numerous studies. The following tables summarize key findings in the areas of anti-inflammatory, antiproliferative, and antimicrobial activities.

Table 1: Anti-inflammatory Activity of Phthalimide Derivatives

Compound	Assay	Cell Line	IC50	Reference
Compound IIh	Nitric Oxide (NO) Production Inhibition	RAW264.7	8.7 μ g/mL	[3]
Compound 9o	Nitric Oxide (NO) Production Inhibition	RAW264.7	0.76 μ M	[4]
Compound 17c	In-vitro anti-inflammatory activity	-	32% decrease	[5]

Table 2: Antiproliferative Activity of Phthalimide Derivatives

Compound	Cell Line	IC50 (μ M)	Reference
Compound 9b	A549 (Lung Carcinoma)	2.86	[1]
Compound 6b	HeLa (Cervical Cancer)	2.94	[1]
Compound 6c	HeLa (Cervical Cancer)	3.20	[1]
Compound 9b	MCF-7 (Breast Cancer)	3.21	[1]

Table 3: Antimicrobial Activity of Phthalimide Derivatives

Compound	Organism	MIC (μ g/mL)	Reference
Compound 4g	Gram-negative, Gram-positive, Fungi, TB	0.49 - 7.81	[2]
Compounds 5c-e	Gram-positive, Gram-negative, Fungi	0.98 - 15.63	[2]
Compound 6c	Bacteria and Fungi	0.98 - 1.95	[2]
Compound 6c	Mycobacterium tuberculosis	31.25	[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section outlines the key experimental protocols used to synthesize and evaluate the biological activity of phthalimide derivatives.

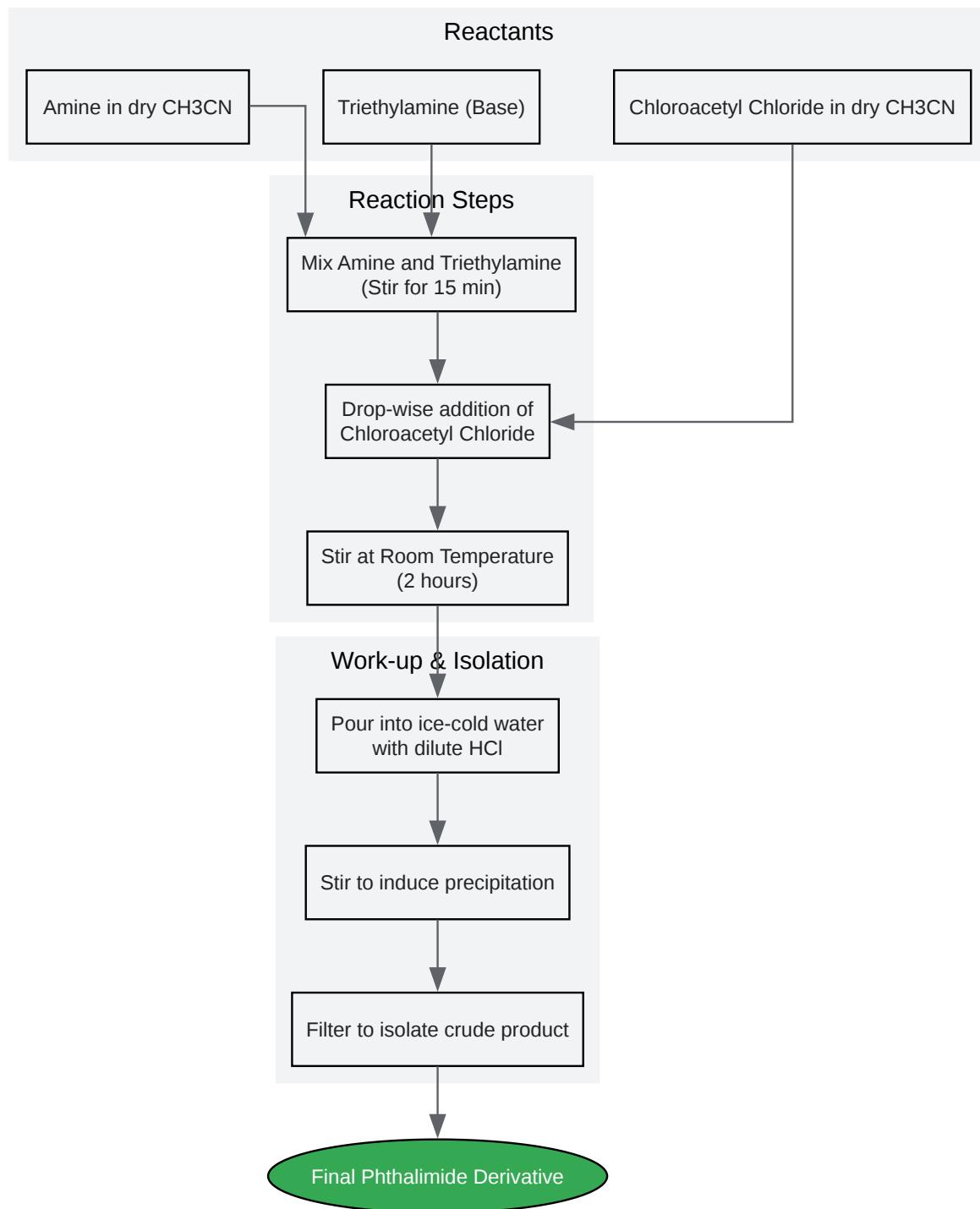
General Synthesis of 2-(1,3-dioxoisooindolin-2-yl)acetamide Derivatives[2]

This protocol describes a common method for synthesizing a class of phthalimide derivatives.

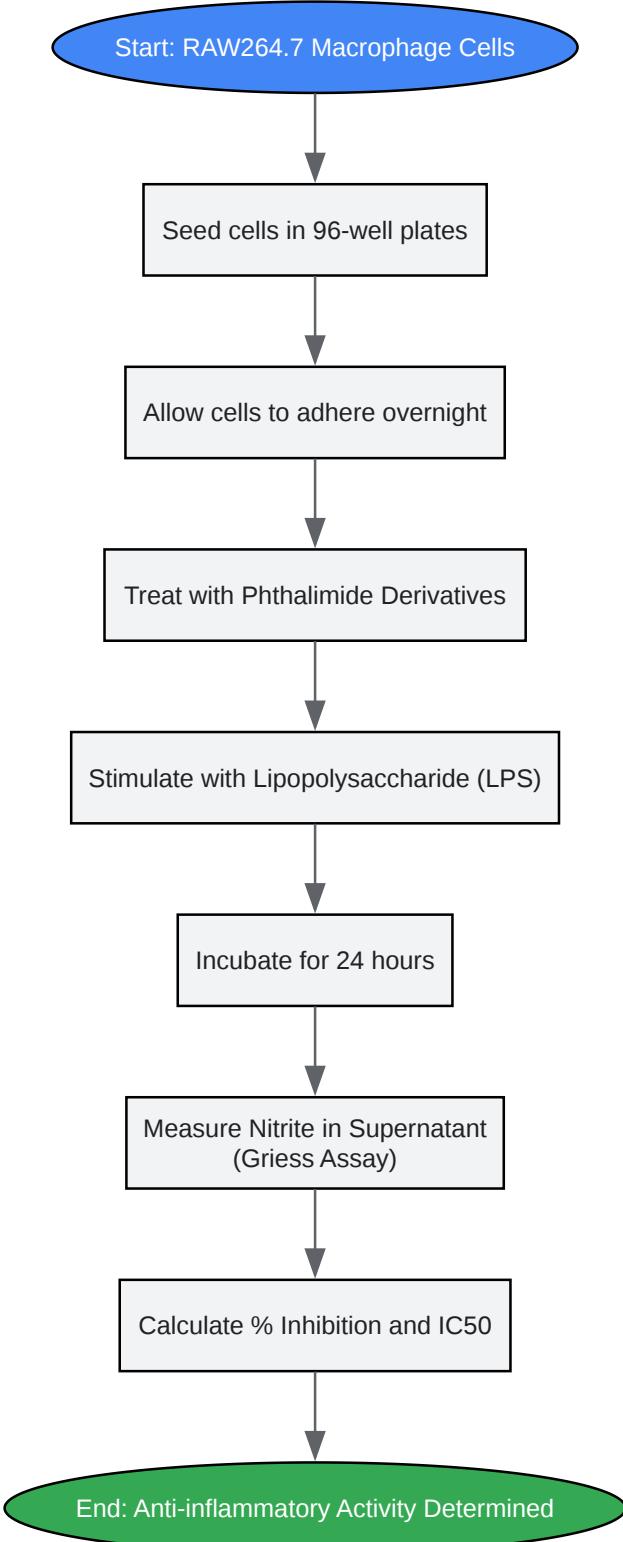
- Step 1: Amine Solution Preparation: Dissolve an equivalent amount of the desired amine in dry acetonitrile (CH₃CN).
- Step 2: Addition of Base: Add 1.1 equivalent amount of triethylamine to the amine solution and stir the mixture for 15 minutes.
- Step 3: Acylation: Slowly add 1.1 equivalent amount of chloroacetyl chloride, dissolved in dry CH₃CN, drop-wise to the stirred mixture.
- Step 4: Reaction: Continue stirring the resulting mixture for 2 hours at room temperature.
- Step 5: Precipitation: Cool the reaction mixture and pour it into 50 mL of ice-cold water containing a few drops of 10% diluted HCl.

- Step 6: Isolation: Stir the aqueous mixture until a solid separates, then filter the crude product.
- Step 7: Purification: The crude product can be further purified by recrystallization from an appropriate solvent.

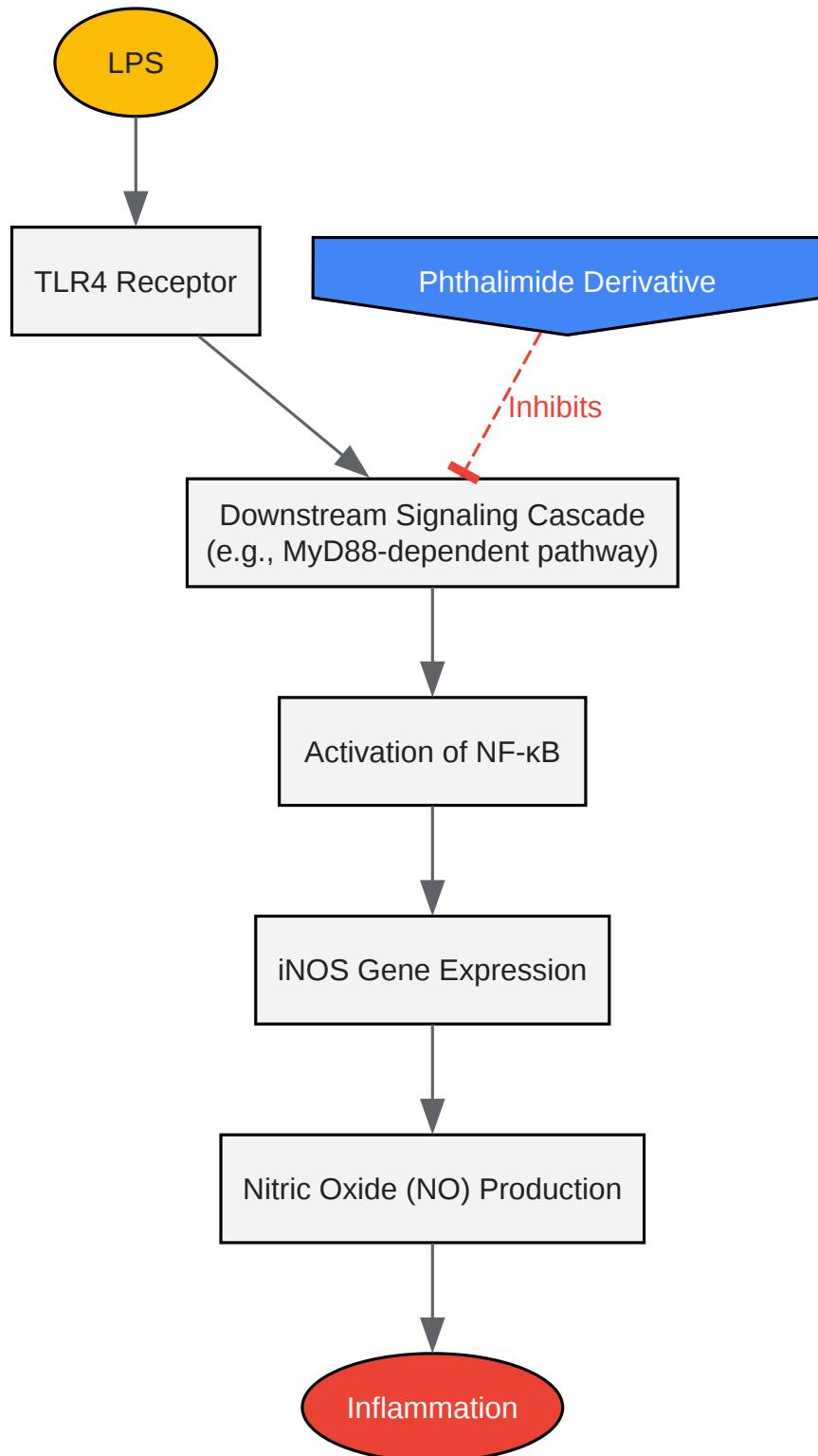
General Synthesis Workflow for Phthalimide Derivatives



Workflow for In-Vitro Anti-inflammatory Assay



Inhibition of TLR4 Signaling by Phthalimide Derivatives

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